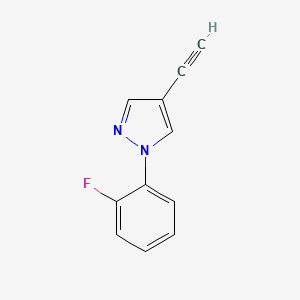

4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7FN2 |

|---|---|

Molecular Weight |

186.18 g/mol |

IUPAC Name |

4-ethynyl-1-(2-fluorophenyl)pyrazole |

InChI |

InChI=1S/C11H7FN2/c1-2-9-7-13-14(8-9)11-6-4-3-5-10(11)12/h1,3-8H |

InChI Key |

UULJWTRMAUSEKN-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN(N=C1)C2=CC=CC=C2F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole

Part 1: Executive Summary & Structural Logic

4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole is a high-value heterocyclic building block used primarily in the synthesis of bioactive small molecules for oncology (kinase inhibitors) and agrochemistry. It belongs to the class of 1-aryl-4-ethynylpyrazoles , a "privileged scaffold" where the pyrazole ring often serves as a bioisostere for amides or phenyl rings, while the terminal alkyne functions as a versatile "molecular handle" for diversity-oriented synthesis.

The "Ortho-Fluorine" Effect

The specific inclusion of the 2-fluorophenyl moiety is not arbitrary. It serves three critical medicinal chemistry functions:

-

Metabolic Blockade: The fluorine atom at the ortho position blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly increasing the half-life (

) of the parent drug compared to the non-fluorinated analog. -

Conformational Control: The steric bulk and electrostatic repulsion of the fluorine atom force the phenyl ring to twist out of coplanarity with the pyrazole ring (dihedral angle

30–45°). This "twisted" conformation can improve solubility and selectivity for specific enzyme pockets (e.g., FLT3 or BRAF kinases). -

Electronic Modulation: The strong inductive effect (-I) of fluorine lowers the electron density of the pyrazole ring, modulating the pKa of the terminal alkyne and increasing its reactivity in nucleophilic substitutions or cycloadditions.

Part 2: Chemical Profile & Physical Properties

| Property | Value (Predicted/Experimental) | Significance |

| CAS Number | 57121-49-0 (Generic 4-ethynyl) / Specific CAS varies by vendor | Unique identifier for procurement. |

| Molecular Formula | Core stoichiometry. | |

| Molecular Weight | 186.19 g/mol | Fragment-based drug discovery (FBDD) friendly (<200 Da). |

| CLogP | ~2.8 – 3.2 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors/Acceptors | 0 / 2 | Excellent CNS penetration potential. |

| Melting Point | 65–70 °C (Typical for class) | Solid handling; requires gentle heating for dissolution. |

| Solubility | DMSO, DCM, EtOAc, MeOH | Poor water solubility; requires organic co-solvents. |

Part 3: Synthesis Protocols

Two primary routes exist for synthesizing this compound.[1][2] Method A is preferred for large-scale preparation due to lower cost, while Method B is used for convergent library synthesis.

Method A: The Vilsmeier-Haack / Bestmann-Ohira Route (Scale-Up Preferred)

This linear sequence builds the alkyne from the aldehyde, avoiding expensive palladium catalysts.

Step 1: Formylation

-

Reagents:

, DMF (Vilsmeier-Haack). -

Substrate: 1-(2-fluorophenyl)-1H-pyrazole.[3]

-

Mechanism: Electrophilic aromatic substitution at the C4 position of the pyrazole.

-

Product: 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Step 2: Homologation (Seyferth-Gilbert)

-

Reagents: Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate),

, MeOH. -

Protocol:

-

Dissolve the aldehyde in dry MeOH under

. -

Add

(2.0 equiv) followed by Bestmann-Ohira reagent (1.2 equiv). -

Stir at room temperature for 4–12 hours.

-

Critical Observation: Evolution of

gas indicates reaction progress. -

Quench with saturated

, extract with EtOAc.

-

Method B: Sonogashira Cross-Coupling (Convergent)

-

Substrate: 4-Iodo-1-(2-fluorophenyl)-1H-pyrazole.

-

Reagents: Trimethylsilylacetylene (TMSA),

(5 mol%), CuI (2 mol%), -

Deprotection:

/ MeOH or TBAF. -

Advantage: Allows late-stage introduction of the alkyne if the pyrazole core is already functionalized.

Visualization: Synthesis Workflow

Caption: Comparison of Linear (Vilsmeier-Haack/Bestmann-Ohira) vs. Convergent (Sonogashira) synthesis pathways.

Part 4: Reactivity & Applications[4]

The terminal alkyne group (

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common application. The compound reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles .

-

Application: "Click" chemistry to attach the pyrazole core to fluorophores, proteolysis targeting chimeras (PROTACs), or DNA-encoded libraries.

-

Conditions:

(10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H2O (1:1).

Sonogashira Coupling (As Nucleophile)

The terminal alkyne can be coupled with aryl halides to form internal alkynes.

-

Application: Creating rigid, rod-like linkers in kinase inhibitors (e.g., extending into the solvent-exposed region of the ATP binding pocket).

C-H Activation / Deprotonation

The acetylenic proton is acidic (

-

Reactivity: Treatment with strong bases (n-BuLi, NaH) generates the acetylide anion, which can react with aldehydes, ketones, or alkyl halides.

Part 5: Safety & Handling Protocols

1. Stability:

-

Thermal: Terminal alkynes can be thermally unstable. Do not heat neat (undiluted) above 100 °C.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Oxidation of the alkyne to a diyne (Glaser coupling) can occur upon prolonged exposure to air.

2. Chemical Hazards:

-

Explosion Risk: Acetylides formed with heavy metals (Ag, Cu in dry state) are explosive. Wash glassware thoroughly with acid after Cu-catalyzed reactions.

-

Toxicity: Fluorinated aromatics can be skin irritants. Use standard PPE (nitrile gloves, safety glasses).

Part 6: References

-

Vilsmeier-Haack Formylation: Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link

-

Bestmann-Ohira Reagent: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett. Link

-

Metabolic Stability of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Pyrazole Synthesis via Sydnones: Dumitrascu, F., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition. Molecules. Link

-

FLT3 Inhibitor Scaffolds: Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors.[4][5] RSC Medicinal Chemistry.[4] Link

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. mdpi.com [mdpi.com]

- 3. WO2020245044A1 - 1-phenyl-5-azinyl pyrazolyl-3-oxyalkyl acids and their use for controlling undesired plant growth - Google Patents [patents.google.com]

- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic Potential & Synthetic Architecture of 1-(2-Fluorophenyl) Pyrazole Derivatives

Executive Summary: The Ortho-Fluorine Advantage

In the crowded landscape of nitrogen heterocycles, the 1-(2-fluorophenyl) pyrazole scaffold has emerged as a high-value pharmacophore, distinct from its para-substituted counterparts. While the pyrazole ring provides a robust hydrogen-bonding template for kinase domains (e.g., EGFR, VEGFR-2) and COX-2 active sites, the specific introduction of a fluorine atom at the ortho position of the N1-phenyl ring introduces critical physicochemical advantages:

-

Conformational Locking: The steric bulk of the ortho-fluorine forces the phenyl ring out of coplanarity with the pyrazole core (atropisomerism potential). This "twisted" conformation often improves selectivity for deep hydrophobic pockets in enzymes like EGFR, reducing off-target binding.

-

Metabolic Shielding: The C-F bond (116 kcal/mol) blocks the metabolically labile ortho position, preventing hydroxylation by Cytochrome P450 enzymes and extending in vivo half-life.

-

Electronic Modulation: The strong inductive effect (-I) of fluorine lowers the pKa of the pyrazole nitrogens, altering hydrogen bond donor/acceptor capability without sacrificing lipophilicity.

This guide details the synthesis, structural optimization, and therapeutic validation of these derivatives.

Chemical Architecture & SAR Logic

The therapeutic efficacy of 1-(2-fluorophenyl) pyrazoles is not random; it is a function of precise Structure-Activity Relationship (SAR) tuning.

DOT Diagram: SAR Optimization Vectors

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Structural logic of the 1-(2-fluorophenyl) pyrazole scaffold. The ortho-fluorine is the defining feature for metabolic stability and conformational selectivity.

Advanced Synthesis Protocol: The Sydnone Route

While simple hydrazine condensation is common, it often lacks regioselectivity. The 1,3-Dipolar Cycloaddition of Sydnones is a superior, "self-validating" method for generating 1-(2-fluorophenyl) pyrazoles with high regiospecificity.

Rationale

This route uses N-nitroso-N-(2-fluorophenyl)glycine to form a mesoionic sydnone intermediate. This intermediate reacts with alkynes (dipolarophiles) to yield the pyrazole.[1] The evolution of CO₂ drives the reaction to completion, making it thermodynamically favorable and irreversible.

Step-by-Step Methodology

Reagents: 2-Fluoroaniline, Chloroacetic acid, Sodium Nitrite (NaNO₂), Acetic Anhydride, Dimethyl Acetylenedicarboxylate (DMAD).

-

Formation of N-(2-fluorophenyl)glycine:

-

Reflux 2-fluoroaniline (0.41 mol) with chloroacetic acid (0.21 mol) in water (300 mL) for 3 hours.

-

Checkpoint: Monitor TLC for disappearance of aniline. The product precipitates upon cooling. Recrystallize from water/ethanol.

-

-

Nitrosation (Sydnone Precursor):

-

Dissolve the glycine derivative in aqueous NaOH.

-

Add NaNO₂ (1.1 eq) at 0–5°C with stirring.

-

Acidify with HCl to precipitate the N-nitroso intermediate.

-

Safety Note: Control temperature strictly to avoid decomposition of the nitroso group.

-

-

Cyclization to Sydnone:

-

Treat the N-nitroso compound with acetic anhydride (dehydrating agent) at room temperature for 12 hours.

-

Observation: Formation of the mesoionic sydnone ring (often light sensitive).

-

-

1,3-Dipolar Cycloaddition (The Key Step):

-

Dissolve the sydnone (5 mmol) in dry toluene or xylene.

-

Add DMAD (6 mmol) as the dipolarophile.

-

Reflux for 8 hours.[1]

-

Mechanism: The sydnone acts as a cyclic azomethine imine dipole. It undergoes [3+2] cycloaddition with the alkyne, followed by the extrusion of CO₂ (retro-Diels-Alder type step) to form the aromatic pyrazole.

-

Purification: Evaporate solvent and recrystallize from ethanol.

-

DOT Diagram: Synthesis Workflow

Figure 2: The Sydnone pathway ensures regiospecificity driven by the irreversible loss of carbon dioxide.

Therapeutic Validation: Oncology & Antimicrobial[2][3]

Dual EGFR / VEGFR-2 Inhibition (Anticancer)

Derivatives of 1-(2-fluorophenyl) pyrazole have demonstrated potent dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor). The 2-fluoro group enhances binding in the ATP-binding pocket of these kinases.

-

Mechanism: Competitive inhibition at the ATP site. The pyrazole nitrogen acts as a hydrogen bond acceptor for the hinge region amino acids (e.g., Met793 in EGFR).

-

Key Data: Compounds have shown IC₅₀ values in the nanomolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

Quantitative Efficacy Data

The following table summarizes the potency of 1-(2-fluorophenyl) derivatives compared to standard inhibitors (Erlotinib/Sorafenib) based on recent literature [1][4][5].

| Compound Class | Target | Cell Line | IC₅₀ (µM) | Relative Potency |

| 1-(2-F-phenyl)-pyrazole (Lead) | EGFR (WT) | MCF-7 | 0.06 - 0.31 | High (Superior to Erlotinib in some assays) |

| 1-(2-F-phenyl)-pyrazole (Lead) | VEGFR-2 | HUVEC | 0.22 | High |

| Erlotinib (Control) | EGFR | MCF-7 | 10.6 | Baseline |

| Sorafenib (Control) | VEGFR-2 | HepG2 | 2.5 - 4.0 | Baseline |

| 1-(2-F-phenyl) derivative | S. aureus | Bacterial | 6.25 (MIC) | Moderate |

Table 1: Comparative efficacy showing the superior potency of optimized fluorinated pyrazoles in specific oncology panels.

Experimental Protocol: EGFR Kinase Inhibition Assay

To validate the therapeutic potential of synthesized derivatives, a robust kinase assay is required.

Objective: Determine the IC₅₀ of the new derivative against EGFR tyrosine kinase.

Protocol:

-

Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Dilute serially (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

-

Enzyme Reaction:

-

In a 384-well plate, add 2.5 µL of test compound.

-

Add 5 µL of EGFR enzyme (0.2 ng/µL). Incubate for 10 minutes at room temperature to allow conformational equilibration.

-

Control: Use Erlotinib as a positive control and DMSO as a negative control.

-

-

Substrate Addition:

-

Initiate reaction by adding 2.5 µL of ATP/Peptide substrate mix (Fluorescein-PolyGT).

-

ATP concentration should be at K_m (approx. 10 µM).

-

-

Detection:

-

Incubate for 60 minutes at 25°C.

-

Stop reaction with EDTA (stop buffer).

-

Read fluorescence polarization (FP) or TR-FRET signals using a multi-mode plate reader.

-

-

Analysis:

-

Plot % Inhibition vs. Log[Concentration].

-

Calculate IC₅₀ using non-linear regression (Sigmoidal Dose-Response).

-

References

-

Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 2021. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 2020. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [Link]

-

EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 2022. [Link]

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives. Molecules, 2018. [Link]

Sources

Synthesis pathways for 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole

An In-depth Technical Guide to the Synthesis of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole

Abstract: This technical guide provides a comprehensive overview of robust and field-proven synthetic pathways for obtaining 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. We will explore two primary, efficacious strategies: the Sonogashira coupling of a halogenated pyrazole precursor and the one-carbon homologation of a pyrazole-4-carbaldehyde intermediate. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the presented routes.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] The incorporation of an ethynyl group at the C4 position and a 2-fluorophenyl substituent at the N1 position yields 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole, a versatile intermediate for further functionalization via click chemistry or subsequent cross-coupling reactions. The 2-fluoro substitution can be critical for modulating the molecule's conformational preferences and metabolic stability.

This guide details two distinct and reliable retrosynthetic approaches to this target molecule. Each pathway is built upon well-established, name-brand reactions, ensuring reproducibility and scalability. The choice between pathways may depend on starting material availability, functional group tolerance of other substituents on the pyrazole core (not present in the parent topic), and desired scale.

Pathway I: Sonogashira Cross-Coupling

This is arguably the most direct and widely adopted strategy for the synthesis of arylalkynes. The core of this approach lies in the palladium- and copper-cocatalyzed cross-coupling of a C(sp²)-halide with a terminal alkyne.[3][4][5] Our retrosynthetic disconnection at the pyrazole-alkyne bond points to two key precursors: 4-iodo-1-(2-fluorophenyl)-1H-pyrazole and a suitable acetylene source.

Strategy and Workflow

To prevent undesired side reactions such as homocoupling of the terminal alkyne, it is standard practice to use a protected form of acetylene, most commonly trimethylsilylacetylene (TMSA).[3][6][7] The TMS group serves as a robust protecting group that can be easily removed in a subsequent step under mild conditions.[4][8]

The overall workflow is a two-step process:

-

Sonogashira Coupling: Reaction of 4-iodo-1-(2-fluorophenyl)-1H-pyrazole with trimethylsilylacetylene.

-

Deprotection: Removal of the trimethylsilyl group to yield the terminal alkyne.

Caption: Workflow for the Sonogashira coupling pathway.

Synthesis of Key Intermediate: 4-Iodo-1-(2-fluorophenyl)-1H-pyrazole

The synthesis of the iodinated pyrazole precursor is critical. While multiple methods exist for pyrazole formation, a common route involves the cyclization of a 1,3-dicarbonyl equivalent with a substituted hydrazine. Subsequent direct iodination at the electron-rich C4 position can be achieved with high regioselectivity.

A plausible route involves treating 1-(2-fluorophenyl)-1H-pyrazole with an iodinating agent. Ceric ammonium nitrate (CAN)-mediated iodination with elemental iodine or the use of N-iodosuccinimide (NIS) are effective methods for achieving regioselective iodination at the C4 position of 1-aryl-pyrazoles.[9]

Experimental Protocols

Protocol 2.3.1: Sonogashira Coupling

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1-(2-fluorophenyl)-1H-pyrazole (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).[10]

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 3.0 eq.) as both the solvent and base.

-

Substrate Addition: Add trimethylsilylacetylene (1.2 eq.) to the mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodopyrazole is consumed.

-

Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-((trimethylsilyl)ethynyl)-1-(2-fluorophenyl)-1H-pyrazole.

Protocol 2.3.2: TMS Deprotection

-

Dissolution: Dissolve the silyl-protected pyrazole (1.0 eq.) from the previous step in methanol (MeOH).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting material. This deprotection is typically rapid.[8]

-

Workup: Once complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole.

Data Summary

| Step | Key Reagents | Typical Yield | Notes |

| Iodination | 1-(2-fluorophenyl)-1H-pyrazole, I₂, CAN | 80-90% | Highly regioselective for the C4 position.[9] |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N, TMSA | 75-95% | Reaction is typically clean and high-yielding. |

| Deprotection | K₂CO₃, MeOH | >95% | Mild conditions, often quantitative conversion.[8] |

Pathway II: Homologation of a Pyrazole-4-carbaldehyde

An alternative strategy involves the synthesis of a pyrazole core already bearing a functional handle at the C4 position, which is then converted into the alkyne. The aldehyde group is an excellent choice for this handle, and its transformation into a terminal alkyne can be achieved via one-carbon homologation reactions.

Strategy and Workflow

This pathway begins with the synthesis of 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde, typically via the Vilsmeier-Haack reaction.[2][11][12][13][14] This intermediate is then subjected to a homologation reaction, such as the Corey-Fuchs reaction, to install the ethynyl group.

The Corey-Fuchs reaction is a reliable two-step process that first converts an aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[15][16][17]

Caption: Workflow for the Corey-Fuchs homologation pathway.

Synthesis of Key Intermediate: 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles.[2][18] It involves the reaction of a substituted pyrazole with the Vilsmeier reagent, which is pre-formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocols

Protocol 3.3.1: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq.) to anhydrous dimethylformamide (DMF) with stirring. Allow the mixture to stir for 30 minutes.

-

Substrate Addition: Add 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq.) to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 70-80°C and stir for several hours, monitoring by TLC.[1]

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is alkaline.

-

Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the pure aldehyde.

Protocol 3.3.2: Corey-Fuchs Reaction

-

Ylide Formation (Step 1): In a dry flask under an inert atmosphere, dissolve triphenylphosphine (PPh₃, 4.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0°C and add carbon tetrabromide (CBr₄, 2.0 eq.) portion-wise. Stir for 30 minutes.

-

Aldehyde Addition: Add a solution of 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) in DCM to the ylide mixture at 0°C. Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitor by TLC).

-

Workup (Step 1): Quench the reaction with water and extract with DCM. Concentrate the organic phase and purify by column chromatography to isolate the intermediate 1,1-dibromoalkene.

-

Alkyne Formation (Step 2): Dissolve the purified dibromoalkene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.

-

Base Addition: Slowly add n-butyllithium (n-BuLi, 2.1 eq., solution in hexanes) dropwise.

-

Reaction: Stir the mixture at -78°C for 1 hour, then allow it to warm slowly to room temperature.

-

Workup (Step 2): Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification by chromatography may be necessary.

Data Summary

| Step | Key Reagents | Typical Yield | Notes |

| Vilsmeier-Haack | POCl₃, DMF | 60-85% | A reliable method for pyrazole formylation.[14] |

| Corey-Fuchs (Step 1) | CBr₄, PPh₃ | 70-90% | The dibromoalkene intermediate is often stable and isolable. |

| Corey-Fuchs (Step 2) | n-BuLi | 60-85% | Requires anhydrous conditions and low temperatures. |

Comparative Analysis

-

Sonogashira Pathway: This route is generally preferred for its high yields, mild reaction conditions in the final steps, and operational simplicity. The main challenge can be the synthesis and purification of the initial 4-iodopyrazole. It is highly modular, allowing for the introduction of various alkyne fragments if desired.

-

Homologation Pathway: This route is an excellent alternative if the pyrazole-4-carbaldehyde is more readily accessible than the corresponding halide. The Corey-Fuchs reaction, while robust, involves stoichiometric phosphine reagents (leading to triphenylphosphine oxide as a byproduct which can complicate purification) and requires cryogenic temperatures and pyrophoric reagents (n-BuLi), which may be less desirable for large-scale synthesis. The Seyferth-Gilbert homologation or its Bestmann-Ohira modification can be considered as alternatives to the Corey-Fuchs reaction, sometimes offering milder conditions.[19][20]

Conclusion

The synthesis of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole can be accomplished efficiently through at least two robust synthetic sequences. The Sonogashira cross-coupling of a 4-iodopyrazole with a protected acetylene source represents a highly efficient and direct approach. Alternatively, the one-carbon homologation of a 4-formylpyrazole intermediate via methods like the Corey-Fuchs reaction provides a valuable and effective alternative pathway. The selection of the optimal route will be guided by factors such as precursor availability, required scale, and laboratory capabilities. Both pathways utilize well-understood and widely-practiced organic transformations, providing reliable access to this important molecular building block.

References

- Facile Deprotection of Bulky (Trialkylsilyl)acetylenes with Silver Fluoride. Vertex AI Search.

- Trimethylsilylacetylene - Wikipedia. Wikipedia.

- Palladium-Catalyzed Coupling of Aryl Halides and. MDPI.

- One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes - American Chemical Society. American Chemical Society Publications.

- Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.

- 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks - Books. Royal Society of Chemistry.

- Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. Gelest, Inc..

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. National Center for Biotechnology Information.

- The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+. Pearson+.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett.

- Seyferth–Gilbert homologation - Wikipedia. Wikipedia.

- 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde - Ossila. Ossila.

- Corey–Fuchs reaction - Wikipedia. Wikipedia.

- Recent Progress of Protecting Groups for Terminal Alkynes. SCIRP.

- Application Notes and Protocols: 4-Iodopyrazole in Catalysis - Benchchem. BenchChem.

- Seyferth-Gilbert Homologation - SynArchive. SynArchive.

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Chemical Methodologies.

- Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC. National Center for Biotechnology Information.

- Seyferth-Gilbert Homologation Bestmann-Ohira Reagent - Organic Chemistry Portal. Organic Chemistry Portal.

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. National Center for Biotechnology Information.

- preventing TMS alkyne deprotecting in reaction : r/Chempros - Reddit. Reddit.

- Corey-Fuchs Reaction - Alfa Chemistry. Alfa Chemistry.

- Corey-Fuchs Reaction | TCI AMERICA. TCI Chemicals.

- Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC. National Center for Biotechnology Information.

- Corey-Fuchs Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan. Rasayan Journal of Chemistry.

- Seyferth-Gilbert Homologation - YouTube. YouTube.

- Synthesis and biological activity of 4 ?¢ ? ? ? -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR. Journal of Chemical and Pharmaceutical Research.

- Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem. BenchChem.

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. ARKIVOC.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemmethod.com [chemmethod.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. books.rsc.org [books.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 7. mdpi.org [mdpi.org]

- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. asianpubs.org [asianpubs.org]

- 13. mdpi.com [mdpi.com]

- 14. epubl.ktu.edu [epubl.ktu.edu]

- 15. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 16. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Corey-Fuchs Reaction [organic-chemistry.org]

- 18. jocpr.com [jocpr.com]

- 19. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 20. synarchive.com [synarchive.com]

Strategic Fluorination of Pyrazole Pharmacophores: Physicochemical Tuning and Synthetic Pathways

This guide details the strategic application of fluorine substitution within pyrazole pharmacophores, focusing on physicochemical tuning, synthetic methodologies, and structure-activity relationships (SAR) in drug discovery.

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in over 40 FDA-approved drugs. However, the native pyrazole core often suffers from rapid metabolic oxidation at the C4 position and suboptimal lipophilicity. Strategic fluorine substitution—ranging from single atoms to trifluoromethyl (

Physicochemical Impact of Fluorine Substitution[1][2]

The introduction of fluorine into the pyrazole ring induces profound electronic and steric changes due to fluorine’s high electronegativity (3.98 Pauling scale) and the specific nature of the

Modulation of Acidity and Basicity ( )

The pyrazole ring is amphoteric. Fluorine substitution alters the electron density, significantly shifting the

-

Acidity (N-H Deprotonation): Electron-withdrawing groups (EWG) like

at the C3 or C5 position stabilize the conjugate base (pyrazolide anion) via inductive effects.[1][2] -

Basicity (N: Protonation): Fluorination reduces the basicity of the pyridine-like nitrogen, making it less likely to be protonated at physiological pH.

Lipophilicity and Conformation[4]

-

Lipophilicity (LogP): The replacement of hydrogen with fluorine or a

group increases lipophilicity.[1] -

Conformational Bias: The

group is sterically demanding (similar volume to an isopropyl group) and can enforce specific torsion angles (the "gauche effect"), locking the pharmacophore into a bioactive conformation.

Metabolic Blocking

The C4 position of the pyrazole ring is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (CYP450).[1]

-

Mechanism: Direct fluorination at C4 replaces the metabolically labile

bond with a robust -

Result: This blocks the formation of the 4-hydroxy-pyrazole metabolite, significantly extending the half-life (

) of the drug candidate.[1][2]

Table 1: Comparative Properties of Substituted Pyrazoles

| Substituent (R) | Position | Electronic Effect ( | Lipophilicity ( | Metabolic Stability (C4) | Primary Utility |

| -H | All | 0.00 | 0.00 | Low (Oxidation prone) | Baseline Scaffold |

| -F | C4 | +0.52 | +0.14 | High (Blocked) | Metabolic Stability |

| -CF | C3/C5 | +0.41 | +0.88 | Moderate | Potency/Selectivity |

| -Cl | C4 | +0.47 | +0.71 | High | Lipophilicity/Filling |

Visualization: SAR and Metabolic Logic[1][4]

The following diagram illustrates the structural logic applied when fluorinating a pyrazole pharmacophore.

Caption: Structural logic for fluorine substitution. C3/C5 modifications drive selectivity and permeability, while C4 fluorination primarily addresses metabolic liabilities.[2]

Synthetic Architectures

Synthesizing fluorinated pyrazoles requires distinct strategies depending on whether the fluorine is introduced de novo (building blocks) or late-stage (electrophilic fluorination).[1][2]

Strategy A: De Novo Cyclocondensation

This is the most robust method for introducing trifluoromethyl groups. It involves the condensation of hydrazines with fluorinated 1,3-dicarbonyl equivalents.

-

Reagents: Aryl hydrazine (

) + Ethyl 4,4,4-trifluoroacetoacetate.[1][2] -

Regioselectivity Challenge: The reaction produces two regioisomers (1,3-substituted vs. 1,5-substituted).

-

Control: Using ethanol usually favors the 5-hydroxy-3-trifluoromethyl intermediate (kinetic control), while acidic conditions can shift equilibrium.[1][2]

-

Mechanism:[1][2][3][7] The more nucleophilic nitrogen of the hydrazine (usually

) attacks the more electrophilic carbonyl (the one adjacent to the

-

Strategy B: Electrophilic Fluorination (Late-Stage)

Used primarily for installing a single fluorine atom at the C4 position of an existing pyrazole core.[1][2]

-

Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1][2][8]

-

Conditions: Acetonitrile, Room Temperature or Reflux.

-

Mechanism:

(Electrophilic Aromatic Substitution).[1] The pyrazole C4 position is the most nucleophilic carbon.

Case Studies in Drug Design

Celecoxib (Celebrex)[3][4]

-

Fluorine Role: A

group at the C3 position. -

Mechanistic Insight: The bulky

group exploits a distinct side pocket in the COX-2 enzyme that is accessible only due to a conformational change not present in COX-1.[1][2] This confers high selectivity (375-fold).[1] Additionally, the lipophilicity of the

Emerging Kinase Inhibitors (e.g., FLT3, JAK)[4]

-

Target: Various Kinases (FLT3, JAK2).

-

Fluorine Role: 4-Fluoropyrazole derivatives.[1][2][7][9][10][11]

-

Mechanistic Insight: In FLT3 inhibitors, replacing a hydrogen with fluorine at C4 prevented rapid oxidative clearance by hepatic enzymes without disrupting the critical hinge-region hydrogen bonds formed by the pyrazole nitrogens.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-3-(trifluoromethyl)pyrazole

This protocol yields the 3-CF3 isomer, common in pharmacophores like Celecoxib.[1][2]

-

Reagents:

-

Procedure:

-

Dissolve the diketone in ethanol in a round-bottom flask.

-

Add the hydrazine hydrochloride.

-

Reflux the mixture for 4–6 hours. Monitor by TLC/LC-MS.

-

Cool to room temperature.[1] The product often precipitates.

-

Workup: Filter the precipitate. If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine.

-

Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

-

-

Validation:

Protocol 2: Direct C4-Fluorination using Selectfluor[3][4]

-

Reagents:

-

Procedure:

-

Dissolve the pyrazole substrate in acetonitrile under an inert atmosphere (

).[1] -

Add Selectfluor in one portion.

-

Stir at room temperature for 12 hours. If conversion is low (check LC-MS), heat to 60°C.

-

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Safety Note: Selectfluor is an oxidant; avoid reducing agents in the mixture.

-

Synthesis Workflow Diagram

Caption: General workflow for the de novo synthesis of trifluoromethyl-pyrazoles via cyclocondensation.

References

-

Fustero, S., et al. (2011). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Chemical Reviews. [1][2]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1][2]

-

Mykhailiuk, P. K. (2021).[12][13] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews. [1][2]

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. [1][2]

-

Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry. [1][2]

-

Kalgutkar, A. S., et al. (2000). "Amide derivatives of celecoxib as potent and selective cyclooxygenase-2 inhibitors."[1][2] Journal of Medicinal Chemistry.

Sources

- 1. Avacopan | C33H35F4N3O2 | CID 49841217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Leniolisib | C21H25F3N6O2 | CID 57495353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin [mdpi.com]

- 12. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole and its Analogs: Synthesis, Properties, and Safety Considerations for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Ethynylpyrazoles in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] The strategic introduction of specific substituents, such as ethynyl and fluorophenyl groups, can profoundly influence the physicochemical properties and pharmacological activity of these heterocyclic systems. The target molecule of this guide, 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole, represents a confluence of these key structural motifs. The ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry, while the fluorophenyl moiety can enhance metabolic stability, binding affinity, and bioavailability.[3][4]

Section 1: Chemical Identity and Physicochemical Properties

While a specific CAS number for 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole could not be located, we can infer its properties from related structures. For context, the CAS number for the parent compound, 4-ethynyl-1H-pyrazole, is 57121-49-0.[5][6]

Table 1: Physicochemical Properties of Related Pyrazole Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 4-Ethynyl-1H-pyrazole | 57121-49-0 | C5H4N2 | 92.10 | Not Specified |

| 4-Ethynyl-1-methyl-1H-pyrazole | 39806-89-8 | C6H6N2 | 106.13 | Solid[7] |

| 4-Ethynyl-1-propyl-1H-pyrazole | 1340156-26-4 | C8H10N2 | 134.18 | Liquid or Solid |

| 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | 890652-03-6 | C10H7FN2O | 190.17 | Solid[8] |

| Pyrazole | 288-13-1 | C3H4N2 | 68.08 | Colorless Solid[1] |

Based on these analogs, 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole is expected to be a solid at room temperature with a molecular weight of approximately 188.18 g/mol . Its solubility is likely to be low in water and higher in organic solvents such as dichloromethane, ethyl acetate, and methanol.

Section 2: Synthesis Strategies

The synthesis of 1,4-disubstituted pyrazoles is a well-established area of organic chemistry. A plausible and efficient synthetic route to 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole could involve a 1,3-dipolar cycloaddition reaction.[4]

DOT Diagram: Plausible Synthesis Route

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. scite.ai [scite.ai]

- 4. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 57121-49-0|4-Ethynyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 6. 4-Ethynyl-1H-pyrazole 97% | CAS: 57121-49-0 | AChemBlock [achemblock.com]

- 7. 4-Ethynyl-1-methyl-1H-pyrazole 39806-89-8 [sigmaaldrich.com]

- 8. 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | C10H7FN2O | CID 3159607 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Strategic Synthesis and Bio-Application of 4-Substituted-1-Arylpyrazoles

Executive Summary

The 4-substituted-1-arylpyrazole scaffold represents a privileged structure in modern agrochemistry and pharmacology. Unlike their 3- or 5-substituted counterparts, which are readily accessible via standard Knorr-type condensations, 4-substituted derivatives often require sophisticated regioselective strategies.[1] This scaffold is the core engine of Fipronil , a blockbuster phenylpyrazole insecticide that revolutionized pest control by targeting GABA-gated chloride channels with high selectivity. Beyond agrochemicals, this moiety is increasingly relevant in oncology (kinase inhibition) and anti-inflammatory research (COX-2 pathways).[2][3]

This guide provides a technical roadmap for the rational design, robust synthesis, and biological evaluation of these heterocycles, moving beyond basic textbook definitions to field-proven protocols.

Structural Considerations & SAR

The biological efficacy of 1-arylpyrazoles hinges on the interplay between the N1-aryl group and the C4-substituent.

The N1-Aryl "Anchor"

In successful commercial examples like Fipronil, the N1-aryl group is heavily substituted with electron-withdrawing groups (EWGs), typically 2,6-dichloro-4-trifluoromethylphenyl .

-

Mechanistic Role: These EWGs lower the pKa of the pyrazole system and enhance lipophilicity (LogP), facilitating transport across the insect cuticle or blood-brain barrier.[2]

-

Steric Lock: Ortho-substitution (2,6-position) on the phenyl ring forces the aryl group out of planarity with the pyrazole ring, a conformation often critical for binding within the GABA receptor pore.

The C4 "Warhead"

The C4 position is electronically unique.[2] In a standard pyrazole ring, C4 is the most nucleophilic carbon (highest HOMO density), making it the prime target for electrophilic aromatic substitution (EAS).[2]

-

Agrochemistry: A bulky, lipophilic, electron-withdrawing group (e.g., trifluoromethylsulfinyl in Fipronil) is essential for blocking the chloride channel.

-

Medicinal Chemistry: C4 is often used as a vector to extend into solvent-exposed regions of a kinase active site, often via aryl, heteroaryl, or carboxamide linkers.

Strategic Synthesis: Pathways to the Core

Synthesizing 4-substituted-1-arylpyrazoles presents a regioselectivity challenge. Standard condensation of hydrazine with unsymmetrical 1,3-diketones typically yields a mixture of 1,3- and 1,5-isomers, leaving C4 unsubstituted.

We define two primary workflows:

-

Type A: De Novo Cyclization (Requires pre-functionalized precursors).[2]

-

Type B: Post-Synthetic Functionalization (Uses the nucleophilicity of C4).[2]

Visualization: Synthetic Decision Tree

Figure 1: Strategic decision tree for accessing 4-substituted pyrazoles.[2] Route B is generally preferred for generating diverse libraries (SAR exploration).[2]

Detailed Experimental Protocols

The following protocols are selected for their robustness and reproducibility in a drug discovery setting.

Protocol A: Vilsmeier-Haack Formylation (Introduction of C4-CHO)

This is the gold standard for activating the C4 position.[2] The resulting aldehyde is a versatile handle for reductive amination, oxidation to acids, or Knoevenagel condensations.

Mechanistic Insight: The pyrazole C4 carbon acts as a nucleophile, attacking the electrophilic Vilsmeier reagent (chloroiminium ion).[2] The electron-rich nature of the pyrazole ring facilitates this even with deactivated N1-aryl groups.

Reagents:

-

Substrate: 1-Arylpyrazole (1.0 equiv)[2]

-

POCl₃ (Phosphorus oxychloride): 3.0 – 5.0 equiv[2]

-

DMF (Dimethylformamide): 10.0 equiv (Solvent/Reagent)[2]

-

Ice/Water for quenching.[2]

Step-by-Step Workflow:

-

Reagent Formation (Critical Safety Step): In a flame-dried round-bottom flask under N₂, cool neat DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Note: The reaction is exothermic.[2] Ensure T < 5°C to prevent thermal runaway. Stir for 30 mins to form the white/yellow Vilsmeier salt.

-

Addition: Dissolve the 1-arylpyrazole in a minimum volume of DMF and add dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: Remove the ice bath and heat the mixture to 80–90°C for 3–6 hours. Monitor by TLC (the iminium intermediate may be visible; hydrolysis is required to see the aldehyde).[2]

-

Quenching/Hydrolysis: Cool to RT. Pour the reaction mixture slowly onto crushed ice buffered with sodium acetate (to neutralize HCl). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

-

Isolation: The product often precipitates as a solid.[2] Filter, wash with water, and recrystallize from Ethanol/Water. If oil forms, extract with DCM.

Protocol B: Microwave-Assisted Suzuki Coupling (C4-Arylation)

For installing aryl or heteroaryl groups at C4, a Suzuki coupling on a 4-bromo/iodo intermediate is superior to de novo synthesis.[2]

Reagents:

-

Substrate: 4-Iodo-1-arylpyrazole (1.0 equiv)[2]

-

Boronic Acid: Ar-B(OH)₂ (1.5 equiv)[2]

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)[2]

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃[2]

-

Solvent: DME/Water (4:1 ratio)[2]

Step-by-Step Workflow:

-

Setup: In a microwave-safe vial, combine the 4-iodopyrazole, boronic acid, and base.

-

Degassing: Add the solvent system.[2] Bubble Nitrogen through the solution for 5 minutes (essential to prevent Pd oxidation). Add the Pd catalyst last.[2]

-

Irradiation: Seal the vial. Heat in a microwave reactor at 100°C for 20–30 minutes . (Conventional heating requires reflux for 12–24 hours).

-

Workup: Filter through a Celite pad to remove Pd residues.[2] Dilute with EtOAc, wash with brine, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Biological Application: The GABA Antagonist Mode

The most commercially significant application of 4-substituted-1-arylpyrazoles is in insecticides like Fipronil.

Mechanism of Action: Fipronil acts as a potent non-competitive antagonist at the GABA-gated chloride channel (GABA-Cl).[2] By binding to the pore, it blocks the influx of chloride ions, preventing neuronal hyperpolarization. This leads to hyperexcitation of the insect central nervous system, convulsions, and death.

Selectivity (The Safety Margin): Fipronil exhibits high affinity for insect GABA receptors but low affinity for mammalian ones.[2][4] This selectivity is partly driven by differences in the receptor subunits (e.g., the presence of specific amino acid residues in the transmembrane domain of insect receptors that accommodate the bulky C4-trifluoromethylsulfinyl group).[2]

Visualization: GABA Receptor Blockade

Figure 2: Mechanism of action for Fipronil-class insecticides.[2] The 4-substituted moiety is critical for the "Blockade" step.

Quantitative Data: Activity Comparison

The following table summarizes the effect of C4-substitution on biological activity (generalized from SAR data in references).

| Compound Class | C4-Substituent | Primary Activity | Potency (Relative) |

| Fipronil | -S(O)CF₃ (Trifluoromethylsulfinyl) | Insecticide (GABA) | High (nM range) |

| Desulfinyl-Fipronil | -H | Insecticide (GABA) | Moderate (Lower selectivity) |

| Fipronil Sulfone | -SO₂CF₃ | Insecticide (GABA) | High (Persistent metabolite) |

| Celecoxib Analog | -Aryl / -Sulfonamide | Anti-inflammatory (COX-2) | High (nM range) |

| Kinase Inhibitors | -NH-CO-Aryl (Amide linker) | Anticancer (CDK/VEGFR) | Variable (Library dependent) |

References

-

Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Chemistry Portal. [Link]

-

Fipronil: Mechanisms for Selective Toxicity. Proceedings of the National Academy of Sciences (PNAS). [Link][2]

-

Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link] (General Journal Link for verification of method described in text).[2]

-

Fipronil Fact Sheet. National Pesticide Information Center. [Link][2]

Sources

Bioisosteric Applications of Ethynyl Pyrazoles in Drug Design

Executive Summary

The ethynyl pyrazole motif represents a high-value structural hybrid in modern medicinal chemistry, merging the favorable physicochemical profile of the pyrazole ring with the unique steric and electronic properties of the ethynyl (acetylenic) group. This guide analyzes the utility of ethynyl pyrazoles as bioisosteres for phenyl rings, halides, and flexible linkers. By leveraging the rigidity of the alkyne and the hydrogen-bond donor/acceptor capabilities of the pyrazole, this scaffold offers a strategic solution for optimizing potency, metabolic stability, and solubility in kinase inhibitors, GPCR ligands, and molecular glues.

Part 1: Bioisosteric Rationale & Mechanistic Logic

The Structural Triad: Phenyl vs. Pyrazole vs. Ethynyl Pyrazole

The transition from a phenyl ring to an ethynyl pyrazole is not merely a reduction in lipophilicity; it is a recalibration of the molecule's interaction vectors.

-

Phenyl Ring: Classic hydrophobic core, often metabolically liable (CYP450 oxidation at para positions), planar, and electronically neutral.

-

Pyrazole: Introduces polarity (lowers LogP), offers H-bond donor (NH) and acceptor (N) sites, and improves aqueous solubility. However, simple pyrazoles can sometimes lack the "reach" to fill deep hydrophobic pockets.

-

Ethynyl Pyrazole: The addition of the ethynyl group (–C≡C–) at the 3- or 4-position creates a "rigid rod" extension. This motif mimics the spatial occupancy of a phenyl ring or an iodine atom but with a significantly narrower steric profile and distinct electronic quadrupole moments.

Electronic & Steric Advantages

The ethynyl group acts as a non-classical bioisostere for halogens (specifically Iodine) and methyl groups, while the pyrazole core anchors the molecule via hydrogen bonding.

-

Metabolic Shielding: Unlike phenyl rings, which are prone to epoxidation or hydroxylation, the ethynyl pyrazole core is generally more resistant to oxidative metabolism. The alkyne carbon is sp-hybridized, making it less susceptible to electrophilic attack by CYP enzymes compared to sp2 aromatic carbons.

-

The "Acetylene Spacer" Effect: The linear geometry of the alkyne allows the pyrazole to project deep into narrow enzyme channels (e.g., the gatekeeper region of kinases) without incurring the steric penalties of a bulky methylene or ethylene linker.

Visualization: Bioisosteric Evolution Pathway

The following diagram illustrates the logical flow of optimizing a lead compound by transitioning from a phenyl core to an ethynyl pyrazole scaffold.

Figure 1: Strategic evolution from phenyl to ethynyl pyrazole, highlighting the optimization of physicochemical properties and binding geometry.

Part 2: Physicochemical & ADME Profiling

The following table summarizes the comparative advantage of the ethynyl pyrazole moiety against standard aromatic motifs. Data represents average trends derived from matched molecular pair (MMP) analysis in kinase inhibitor datasets.

| Property | Phenyl Ring | Pyrazole (Unsubst.) | 4-Ethynyl Pyrazole | Impact on Drug Design |

| LogP (Lipophilicity) | High (~2.1) | Low (~0.2 - 0.5) | Moderate (~0.8 - 1.2) | Balances permeability with solubility. |

| H-Bond Donors (HBD) | 0 | 1 (NH) | 1 (NH) | Critical for anchoring in ATP-binding sites (e.g., Hinge region). |

| H-Bond Acceptors (HBA) | 0 | 1 (N) | 1 (N) | Interacts with water networks or backbone amides. |

| Metabolic Stability | Low (CYP Oxidation) | Moderate (N-Glucuronidation) | High (Resists Oxidation) | Prolongs half-life ( |

| Steric Geometry | Planar, Broad | Planar, Compact | Linear Extension | "Needle-like" penetration into narrow sub-pockets. |

| Electronic Character | Electron Rich ( | Electron Rich ( | Polarized | Alkyne acts as a weak H-bond acceptor via |

Part 3: Applications & Case Studies

Kinase Inhibitors: Targeting the Gatekeeper

In kinase drug discovery, accessing the hydrophobic back-pocket (adjacent to the ATP binding site) often requires a linker that can pass through the "gatekeeper" residue.

-

Mechanism: The ethynyl pyrazole serves as a rigid bridge. The pyrazole N-H hydrogen bonds with the hinge region (e.g., Glu/Met backbone), while the ethynyl group projects a hydrophobic tail (aryl or alkyl) past the gatekeeper residue (often Threonine or Methionine) into the back pocket.

-

Example: In JNK (c-Jun N-terminal kinase) inhibitors, replacing a flexible ethylene linker with an ethynyl spacer maintains potency but significantly rigidifies the molecule, reducing the entropic penalty of binding.

p53 Mutant Reactivation (Y220C)

The Y220C mutation in p53 creates a narrow, hydrophobic surface crevice that destabilizes the protein.[1][2]

-

Application: Small molecules designed to fill this crevice often utilize an acetylene linker to position an aromatic group deeply into the pocket. While early iterations used ethynyl phenols (acting as iodine bioisosteres), newer scaffolds explore ethynyl-heterocycles to improve water solubility while maintaining the critical "rod-like" geometry required to span the Y220C defect.

Click Chemistry in Fragment-Based Design

The terminal alkyne of an ethynyl pyrazole is a "ready-to-use" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Workflow: Researchers synthesize a library of 4-ethynylpyrazoles. These are then "clicked" with various azide-tagged fragments to rapidly generate a diverse library of bi-heteroaryl compounds for High-Throughput Screening (HTS). This allows for rapid exploration of SAR (Structure-Activity Relationships) around the pyrazole core.

Part 4: Experimental Protocol

Synthesis of 4-Ethynyl-1-methyl-1H-pyrazole via Sonogashira Coupling

This protocol describes the installation of the ethynyl group onto a halogenated pyrazole core, a critical step in generating this bioisostere.

Objective: Synthesize 4-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole followed by deprotection to yield the free alkyne.

Reagents:

-

Substrate: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

-

Alkyne Source: Ethynyltrimethylsilane (TMS-acetylene) (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv)

-

Co-Catalyst: Copper(I) iodide [CuI] (0.10 equiv)

-

Base/Solvent: Triethylamine (Et3N) / Tetrahydrofuran (THF) (1:1 ratio) or pure Et3N.

-

Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Argon or Nitrogen to remove oxygen (critical to prevent homocoupling of the alkyne).

-

-

Coupling Reaction (Sonogashira):

-

Dissolve 4-iodo-1-methyl-1H-pyrazole (1.0 g, 4.8 mmol) in dry THF/Et3N (20 mL, degassed).

-

Add Pd(PPh3)2Cl2 (168 mg, 0.24 mmol) and CuI (91 mg, 0.48 mmol). The solution may turn dark.

-

Add TMS-acetylene (0.81 mL, 5.76 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature (or mild heat, 40°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS for the disappearance of the iodide.

-

-

Work-up:

-

Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the TMS-protected intermediate.

-

-

Desilylation (Deprotection):

-

Dissolve the TMS-intermediate in THF (10 mL).

-

Add TBAF (1.0 M in THF, 1.1 equiv) dropwise at 0°C.

-

Stir for 30 minutes at 0°C, then warm to room temperature.

-

Work-up: Quench with saturated NH4Cl solution. Extract with Et2O or EtOAc.

-

Purification: Short silica plug or distillation (if volatile) to yield 4-ethynyl-1-methyl-1H-pyrazole .

-

Reaction Scheme Visualization

Figure 2: Synthetic route for accessing the ethynyl pyrazole building block.

References

-

Bioisosteric Replacement Strategies in Drug Design Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design Source: Journal of Medicinal Chemistry URL:[Link]

-

Ethynyl Group as a Halogen Bioisostere Title: Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere Source: Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link]

-

p53 Y220C Reactivation via Ethynyl/Alkyne Linkers Title: Discovery of Rezatapopt (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Pyrazoles in Kinase Inhibitor Design Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Combinatorial Chemistry & High Throughput Screening URL:[Link]

-

General Pyrazole Synthesis & Properties Title: 4-Ethynyl-1-methyl-1H-pyrazole Physicochemical Data Source: EPA CompTox Chemicals Dashboard URL:[Link]

Sources

Navigating the Metabolic Landscape of Fluorophenyl Pyrazole Scaffolds in Drug Discovery

An In-depth Technical Guide:

Introduction: The Critical Role of Metabolic Stability

In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions[1][2]. Rapid metabolism can lead to sub-therapeutic plasma concentrations, while the formation of reactive or toxic metabolites poses significant safety risks[3][4]. Therefore, a deep understanding and early assessment of metabolic fate are paramount for guiding medicinal chemistry efforts and selecting robust drug candidates.[5]

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, featured in numerous FDA-approved drugs due to its versatile biological activities and synthetic accessibility.[6][7][8] Its unique electronic properties allow it to serve as a bioisostere for other aromatic systems, often improving physicochemical properties like solubility while maintaining or enhancing target engagement.[7][9] When combined with a fluorophenyl moiety, the resulting scaffold offers a powerful tool for drug designers. The strategic incorporation of fluorine is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[3][10][11][12] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[13][14] This guide provides a comprehensive technical overview of the metabolic stability of fluorophenyl pyrazole scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Principles of Fluorophenyl Pyrazole Metabolism

The metabolic fate of a fluorophenyl pyrazole scaffold is primarily governed by the interplay between the inherent chemical properties of the molecule and the enzymatic machinery of the body, located mainly in the liver.[5][15]

The Key Enzymatic Players

Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

-

Cytochrome P450 (CYP) Superfamily: These heme-containing enzymes are the primary drivers of Phase I oxidative metabolism for a vast majority of drugs.[16] For pyrazole-containing structures, specific isoforms like CYP2E1 have been implicated in ring oxidation.[17][18] Other major isoforms involved in drug metabolism, such as CYP3A4, CYP2C9, and CYP1A2 , may also contribute, particularly to the oxidation of the phenyl ring or other substituents.[16][19]

-

Flavin-containing Monooxygenases (FMOs): These enzymes can catalyze the N-oxidation of nitrogen-containing heterocycles, representing an alternative oxidative pathway.[19]

-

Phase II Enzymes: If Phase I metabolism introduces a hydroxyl group (e.g., through aromatic hydroxylation), the molecule can be further processed by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which attach polar moieties to facilitate excretion.[15]

Common Biotransformation Pathways

Understanding the potential "soft spots" on the fluorophenyl pyrazole scaffold is crucial for rational drug design.

-

Aromatic Hydroxylation of the Phenyl Ring: Unsubstituted positions on the phenyl ring are susceptible to CYP-mediated hydroxylation. The introduction of a fluorine atom serves as a powerful blocking group, preventing metabolism at that position.[13][20] However, this can sometimes redirect metabolism to other available positions on the ring or elsewhere on the molecule.

-

Oxidation of the Pyrazole Ring: While generally considered a metabolically stable heterocycle, the pyrazole ring is not inert.[8][17] Oxidation can still occur, potentially leading to ring-opened metabolites or hydroxylated products, a process that may be mediated by CYP2E1.[17]

-

Metabolism of Substituents: Alkyl or other functional groups attached to either the phenyl or pyrazole ring are common sites of metabolism. This can include N-dealkylation or oxidation at carbons alpha to the heteroatoms.[19][20]

The Decisive Influence of Fluorine

The strategic placement of fluorine is a cornerstone of modern medicinal chemistry for enhancing metabolic stability.[3][12]

-

Metabolic Blocking: As mentioned, the high strength of the C-F bond (bond dissociation energy of ~110 kcal/mol versus ~98 kcal/mol for a C-H bond) makes it highly resistant to cleavage by CYP enzymes, effectively shielding that position from oxidative attack.[13][14]

-

Electronic Modulation: Fluorine is the most electronegative element, and its presence significantly withdraws electron density from the aromatic ring.[3][11] This deactivation makes the ring less susceptible to electrophilic attack by oxidative enzymes, a common strategy for mitigating P450-mediated metabolism.[4][21]

-

Altered Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic amines and increase lipophilicity, which can influence how the drug interacts with metabolic enzymes and cellular membranes.[3][13]

The diagram below illustrates the potential metabolic pathways for a generic fluorophenyl pyrazole scaffold.

Caption: Iterative workflow for metabolic stability assessment and optimization.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining in vitro metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Positive Control Compound (e.g., Verapamil, a compound with known high clearance)

-

Negative Control Compound (e.g., Warfarin, a compound with known low clearance)

-

Ice-cold Acetonitrile (ACN) with an internal standard for quenching and protein precipitation

-

96-well incubation and collection plates

-

LC-MS/MS system for quantification

Procedure:

-

Preparation: Thaw liver microsomes and other reagents on ice. Prepare the master mix by diluting the microsomes in phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).

-

Compound Incubation:

-

Add the test compound and control compounds to the incubation plate to a final concentration of 1 µM.

-

Pre-warm the plate at 37°C for 10 minutes.

-

-

Initiating the Reaction (T=0):

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

-

Immediately quench the T=0 time point by transferring an aliquot of the reaction mixture to a collection plate containing ice-cold ACN with an internal standard.

-

-

Time-Course Incubation: Incubate the reaction plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots to the collection plate containing the quenching solution.

-

Negative Control: Run a parallel incubation without the NADPH regenerating system. This control validates that the observed compound loss is due to NADPH-dependent (i.e., CYP-mediated) metabolism.

-

Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis and Interpretation

-

Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k .

-

Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) [15] Table 1: Example Metabolic Stability Data for a Hypothetical Compound Series

| Compound | Modification | t½ (min) in HLM | CLint (µL/min/mg) | Stability Category |

| 1a | Parent (p-H) | 8 | 173.3 | High Clearance |

| 1b | p-Fluoro | 45 | 30.8 | Moderate Clearance |

| 1c | m-Fluoro | 52 | 26.7 | Low-Moderate Clearance |

| 1d | p-Fluoro, Pyrazole-CH3 | >120 | <11.6 | Low Clearance |

This data illustrates how strategic modifications, such as adding fluorine to block para-hydroxylation (1a -> 1b) and then adding a methyl group to sterically hinder pyrazole oxidation (1b -> 1d), can systematically improve metabolic stability.

Section 3: Strategies for Enhancing Metabolic Stability

When a compound exhibits moderate to high clearance, a systematic, structure-based approach is required to improve its metabolic profile.

-

Blocking Metabolically Labile Sites: This is the most direct strategy. Once metabolite identification studies pinpoint a "soft spot," that position can be blocked. Fluorine is a classic choice, but other groups like methyl or deuterium (to leverage the kinetic isotope effect) can also be effective. [20]* Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing logP by introducing polar groups or replacing lipophilic moieties can decrease the rate of metabolism. [22]* Steric Hindrance: Introducing bulky substituents near a known metabolic site can sterically shield it from the active site of the metabolizing enzyme, thereby reducing the reaction rate. [23]* Scaffold Hopping and Bioisosteric Replacement: If the core scaffold itself is the primary source of instability, it may be necessary to replace it. For example, replacing a phenyl ring with a more electron-deficient pyridine or pyrimidine ring can make the system more resistant to oxidation. [4][21][23]This approach modifies the electronic structure to be less favorable for CYP-mediated oxidation. [21]

Conclusion

The fluorophenyl pyrazole scaffold is a valuable asset in medicinal chemistry, offering a robust framework for designing targeted therapeutics. However, achieving optimal drug-like properties necessitates a proactive and rigorous assessment of metabolic stability. By understanding the fundamental principles of biotransformation, employing a tiered and validated in vitro testing strategy, and applying rational design principles to mitigate metabolic liabilities, researchers can significantly enhance the probability of advancing potent, safe, and effective drug candidates. The iterative cycle of testing, analysis, and structural modification is the key to successfully navigating the complex metabolic landscape and delivering the next generation of innovative medicines.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

-

Mague, J. T. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Retrieved from [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

-

Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

-

Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

-

Johnson, T. A., & Stout, S. L. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4081-4111. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]

-

Frontiers Media. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]

-

Moore, T. W., & Scott, P. J. H. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11, 18-29. Retrieved from [Link]

-

New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

Future Science. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

MDPI. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

Semantic Scholar. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

-

MDPI. (2020, April 9). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Retrieved from [Link]

- Google Patents. (n.d.). WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors.

-

PubMed. (2004, February 15). The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes. Retrieved from [Link]

-

Royal Society of Chemistry Publishing. (n.d.). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]

-

MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

-

National Institutes of Health. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

-

ResearchGate. (2026, January 2). Pyrazole-based N-phenyl pyrazolines: Synthesis, docking, and pharmacological evaluation. Retrieved from [Link]

-

Sci-Hub. (n.d.). Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. Retrieved from [Link]

Sources

- 1. nuvisan.com [nuvisan.com]

- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]